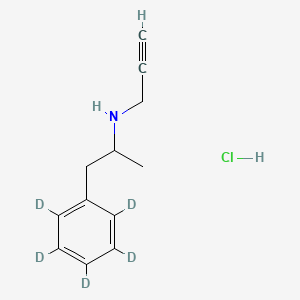
(1-Phenylpropan-2-yl)(prop-2-yn-1-yl)amine-d5 (hydrochloride)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-Phenylpropan-2-yl)(prop-2-yn-1-yl)amine-d5 (hydrochloride) is a deuterium-labeled derivative of (1-Phenylpropan-2-yl)(prop-2-yn-1-yl)amine hydrochloride. This compound is primarily used as a reagent in click chemistry, specifically in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions . The presence of deuterium atoms makes it useful in various scientific research applications, particularly in the study of pharmacokinetics and metabolic profiles of drugs .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Phenylpropan-2-yl)(prop-2-yn-1-yl)amine-d5 (hydrochloride) involves the incorporation of deuterium atoms into the parent compound. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction typically involves the following steps:
Starting Materials: The synthesis begins with the parent compound, (1-Phenylpropan-2-yl)(prop-2-yn-1-yl)amine hydrochloride.
Deuteration: Deuterium atoms are introduced using deuterated reagents such as deuterated hydrogen gas (D2) or deuterated solvents like deuterated chloroform (CDCl3).
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of (1-Phenylpropan-2-yl)(prop-2-yn-1-yl)amine-d5 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of the parent compound are subjected to deuteration using industrial-grade deuterated reagents.
Purification: The product is purified using techniques such as crystallization or chromatography to ensure high purity and yield.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and reliability of the final product.
化学反应分析
Types of Reactions
(1-Phenylpropan-2-yl)(prop-2-yn-1-yl)amine-d5 (hydrochloride) undergoes various chemical reactions, including:
Click Chemistry: The compound is primarily used in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the amine group.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Copper Catalysts: Used in CuAAC reactions to facilitate the cycloaddition process.
Deuterated Reagents: Employed during the synthesis to introduce deuterium atoms.
Solvents: Common solvents include deuterated chloroform (CDCl3) and other deuterated solvents.
Major Products Formed
The major products formed from these reactions include various cycloaddition products when used in click chemistry, as well as substituted derivatives when involved in substitution reactions.
科学研究应用
(1-Phenylpropan-2-yl)(prop-2-yn-1-yl)amine-d5 (hydrochloride) has a wide range of scientific research applications:
Chemistry: Used as a reagent in click chemistry for the synthesis of complex molecules.
Biology: Employed in the study of biological processes involving azide-alkyne cycloaddition.
Industry: Applied in the production of labeled compounds for various industrial applications.
作用机制
The mechanism of action of (1-Phenylpropan-2-yl)(prop-2-yn-1-yl)amine-d5 (hydrochloride) involves its role as a reagent in click chemistry. The compound contains an alkyne group that can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing azide groups . This reaction forms a stable triazole linkage, which is widely used in the synthesis of complex molecules.
相似化合物的比较
Similar Compounds
(1-Phenylpropan-2-yl)(prop-2-yn-1-yl)amine hydrochloride: The non-deuterated parent compound.
Deuterated Amines: Other deuterium-labeled amines used in similar applications.
Click Chemistry Reagents: Various other reagents used in CuAAC reactions.
Uniqueness
The uniqueness of (1-Phenylpropan-2-yl)(prop-2-yn-1-yl)amine-d5 (hydrochloride) lies in its deuterium labeling, which enhances its utility in studying pharmacokinetics and metabolic profiles. The presence of deuterium atoms can alter the compound’s behavior in biological systems, providing valuable insights into drug development and other scientific research areas .
属性
分子式 |
C12H16ClN |
|---|---|
分子量 |
214.74 g/mol |
IUPAC 名称 |
1-(2,3,4,5,6-pentadeuteriophenyl)-N-prop-2-ynylpropan-2-amine;hydrochloride |
InChI |
InChI=1S/C12H15N.ClH/c1-3-9-13-11(2)10-12-7-5-4-6-8-12;/h1,4-8,11,13H,9-10H2,2H3;1H/i4D,5D,6D,7D,8D; |
InChI 键 |
KJZZTCSJZCYCQS-REAAFBMTSA-N |
手性 SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CC(C)NCC#C)[2H])[2H].Cl |
规范 SMILES |
CC(CC1=CC=CC=C1)NCC#C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



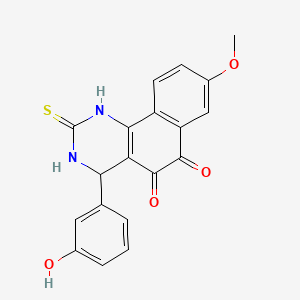

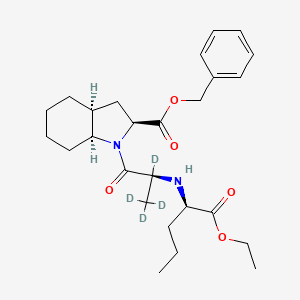
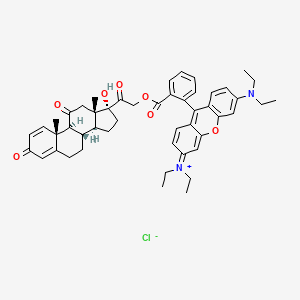

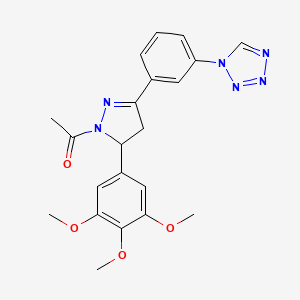
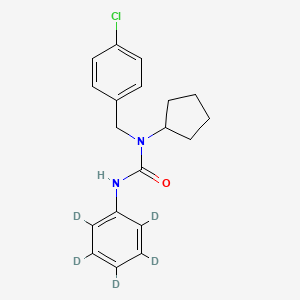
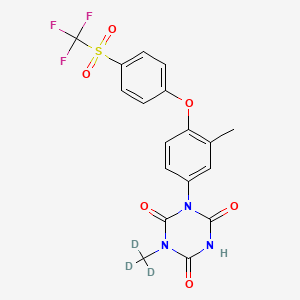

![1-[4-chloro-3-(trifluoromethyl)phenyl]-3-[4-[(4-oxo-3H-quinazolin-7-yl)sulfanyl]phenyl]urea](/img/structure/B15142477.png)
![2-[(2S,5R,8S,11S)-8-[4-[[(2R,3R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methoxycarbonylamino]butyl]-11-[3-(diaminomethylideneamino)propyl]-5-[(4-hydroxyphenyl)methyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid](/img/structure/B15142483.png)
![5-[[4-Chloro-2-[(3-hydroxy-4-methylphenyl)methylamino]anilino]methyl]-2-methylphenol](/img/structure/B15142488.png)

